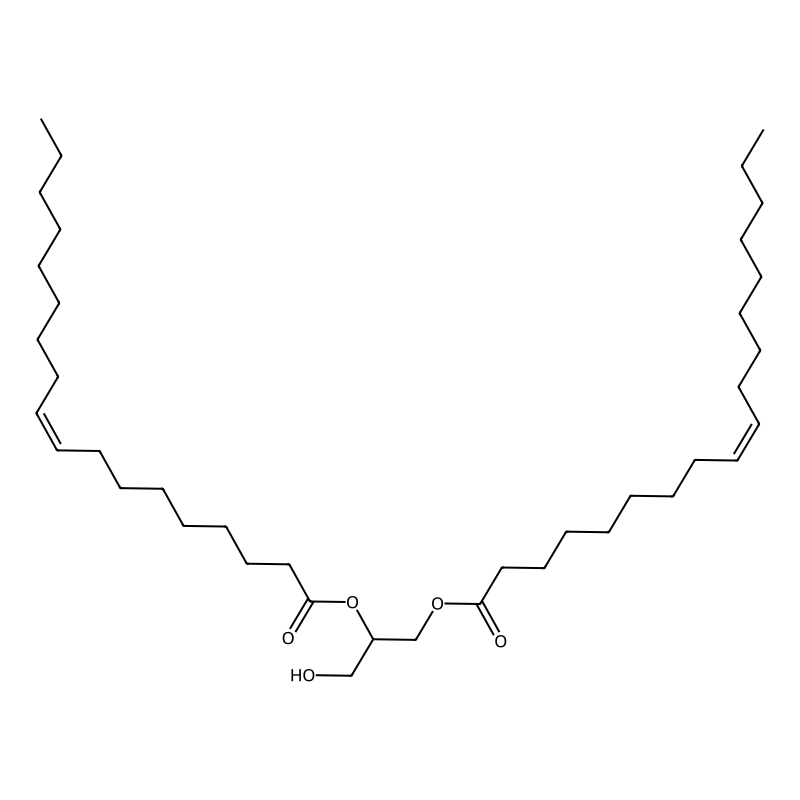

1,2-Dioleoyl-rac-glycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1.2-Dioleoyl-rac-glycerol (1,2-DOG), also known as (±)-1,2-Diolein, is a type of diacylglycerol (DAG) molecule. DAGs are a class of lipids found in cells and play important roles in various cellular processes, including signal transduction, protein kinase C activation, and membrane trafficking . 1,2-DOG specifically has two oleoyl chains attached to the glycerol backbone, making it a representative of unsaturated DAGs.

-DOG as a Substrate for Protein Kinase C Activation

One of the well-established applications of 1,2-DOG in scientific research is its use as a substrate for protein kinase C (PKC) activation. PKC is a family of enzymes involved in various cellular signaling pathways. 1,2-DOG can bind to and activate specific PKC isoforms, such as conventional PKCs (cPKCs), leading to the initiation of downstream signaling cascades . This property makes 1,2-DOG a valuable tool for studying PKC function and its role in different cellular processes.

-DOG in Studies of Lipid Metabolism and Signaling

1,2-DOG can also be used to investigate various aspects of lipid metabolism and signaling. Due to its ability to interact with enzymes involved in DAG metabolism, such as DAG kinases, 1,2-DOG can serve as a tool to study the regulation of DAG levels and their impact on cellular signaling pathways . Additionally, 1,2-DOG can be used to investigate the role of DAGs in specific biological processes, such as insulin signaling and immune cell function.

1,2-Dioleoyl-rac-glycerol is a diacylglycerol characterized by the presence of two oleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its chemical formula is C39H72O5, and it is classified under the category of lipids. This compound is significant in various biological processes and serves as a precursor for other lipid molecules. It is also known for its role as a signaling molecule in cellular pathways, particularly in the activation of protein kinase C.

1,2-Dioleoyl-rac-glycerol acts as a second messenger in cellular signaling. It is produced in response to various stimuli, such as activation of G protein-coupled receptors. Once formed, 1,2-Dioleoyl-rac-glycerol binds and activates PKC enzymes. Activated PKCs phosphorylate various target proteins, leading to changes in cellular processes like cell proliferation, differentiation, and gene expression [].

1,2-Dioleoyl-rac-glycerol exhibits significant biological activity, particularly in cellular signaling. It acts as an activator of protein kinase C, which is crucial for various signal transduction pathways involved in cell growth and differentiation. Additionally, it has been identified as a metabolite in organisms such as Saccharomyces cerevisiae, indicating its role in metabolic processes .

The synthesis of 1,2-dioleoyl-rac-glycerol can be achieved through several methods:

- Chemical Synthesis: This involves the stepwise construction of the glycerol backbone followed by acylation with oleic acid.

- Radiosynthetic Procedures: A method described includes oxidizing 1,2-dioleoyl-sn-glycerol to an aldehyde and subsequently reducing it to a radiolabeled alcohol before converting it into 1,2-dioleoyl-rac-glycerol via transphosphatidylation .

- Biological Synthesis: This compound can also be produced naturally through lipid metabolism in various organisms.

1,2-Dioleoyl-rac-glycerol has several applications:

- Biochemical Research: It is used as a tool in studies involving lipid metabolism and cell signaling.

- Pharmaceuticals: Its role as a protein kinase C activator makes it relevant in drug development for diseases where this pathway is implicated.

- Food Industry: As a food additive, it can enhance flavor and texture due to its emulsifying properties.

Studies have shown that 1,2-dioleoyl-rac-glycerol interacts with various proteins and enzymes involved in signal transduction. Its binding affinity to the C1 domain of protein kinase C highlights its importance in modulating cellular responses to external stimuli. Interaction studies have also explored its effects on membrane dynamics and lipid bilayer properties .

Several compounds are structurally similar to 1,2-dioleoyl-rac-glycerol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-rac-glycerol | Contains palmitic acid at sn-1 and sn-2 | Higher melting point; less fluid than oleic acid |

| 1,2-Distearoyl-rac-glycerol | Contains stearic acid at sn-1 and sn-2 | Very stable; used in solid lipid formulations |

| 1,3-Dioleoyl-rac-glycerol | Oleic acid at sn-1 and sn-3 | Different positional isomer; varied biological activity |

| 1,2-Diolein | Contains oleic acid at both positions | Similar structure but distinct biological roles |

Each of these compounds possesses unique properties that dictate their function in biological systems or industrial applications. The presence of oleic acid specifically in 1,2-dioleoyl-rac-glycerol contributes to its fluidity and functionality as a signaling molecule compared to more saturated counterparts like 1,2-dipalmitoyl-rac-glycerol.

Flip-Flop Motion and Transmembrane Mobility

The transmembrane movement of 1,2-dioleoyl-rac-glycerol exhibits remarkably rapid kinetics compared to conventional phospholipids [4]. Experimental studies utilizing fluorescently labeled diacylglycerol analogs demonstrate equilibration across dioleoylphosphatidylcholine vesicles on a minute timescale, representing orders of magnitude faster movement than phosphatidic acid [5]. The flip-flop half-time for related diacylglycerol species, specifically 1,2-dilauroyl-glycerol, has been determined to be approximately 10 milliseconds in egg phosphatidylcholine vesicles using nuclear magnetic resonance spectroscopy [5].

Molecular dynamics simulations reveal that the rapid translocation mechanism follows a solubility-diffusion pathway rather than a pore-mediated process [5]. The free energy barrier for flip-flop occurs at the position where intermolecular hydrogen bonds reach zero for the diacylglycerol molecule [5]. Atomistic simulations demonstrate that even at low concentrations, a nonnegligible percentage of diacylglycerol molecules occupies the interleaflet space, contributing to their enhanced transmembrane mobility [6].

The regulation of diacylglycerol transbilayer movement depends significantly on the surrounding lipid environment [4]. Sphingomyelin content in the plasma membrane outer leaflet specifically regulates diacylglycerol flip-flop through dose-dependent inhibition [4]. This regulatory mechanism modifies downstream recruitment of C1-domain containing effectors, bringing new insights into diacylglycerol dynamics in cellular pathophysiology [4].

Modulation of Membrane Fluidity and Curvature

1,2-Dioleoyl-rac-glycerol introduces profound negative curvature stress in phospholipid monolayers and strongly induces the lamellar to reverse hexagonal phase transition [7] [8]. The apparent spontaneous radius of curvature for 1,2-dioleoyl-rac-glycerol has been determined to be -10.1 Å within dioleoylphosphatidylcholine monolayers [9]. This negative curvature stress results from the unique molecular geometry where the glycerol backbone adopts a nearly perpendicular orientation to the bilayer, with the sn-1 chain extending into the hydrophobic matrix and the sn-2 chain initially extending parallel to the bilayer surface before making a 90-degree bend [3].

The incorporation of 1,2-dioleoyl-rac-glycerol into phospholipid bilayers significantly increases membrane fluidity through disruption of ordered lipid packing [9] [3]. At concentrations ranging from 5 to 30 mole percent, the compound effectively abolishes lateral phase separation in mixed lipid systems [10]. This fluidizing effect stems from the structural constraints imposed by the cis-unsaturation in the oleic acid chains, which prevents tight acyl chain packing characteristic of saturated diacylglycerols [11].

Temperature-dependent studies reveal that 1,2-dioleoyl-rac-glycerol reduces phase transition temperatures in phospholipid systems [9]. The compound's influence on membrane curvature persists across different thermal conditions, with the bending modulus increasing from -11 to 14 kiloThermal units as the mole fraction reaches 0.3 [8]. These curvature effects facilitate various cellular processes including membrane fusion, vesicle formation, and protein conformational changes [12].

Interactions with Cholesterol and Ceramide

The interaction between 1,2-dioleoyl-rac-glycerol and cholesterol demonstrates complex cooperative effects on membrane mechanical properties [13] [14]. Cholesterol incorporation into diacylglycerol-containing membranes results in increased membrane bending rigidity and enhanced viscosity [13]. Neutron spin-echo spectroscopy measurements reveal that cholesterol causes local stiffening in membranes containing unsaturated lipids, including diacylglycerol species [13].

Molecular dynamics simulations indicate that cholesterol presence increases diacylglycerol molecule availability at the lipid-water interface [15]. This enhanced interfacial availability partially explains differences in protein kinase C activation strength and specificity observed in cholesterol-enriched membrane environments [15]. The interaction energies between cholesterol and related phosphoethanolamine species demonstrate strong condensation effects quantified through excess thermodynamic properties [14].

Ceramide interactions with 1,2-dioleoyl-rac-glycerol exhibit distinct patterns depending on ceramide acyl chain structure [16] [17]. Long-chain saturated ceramides, including C16:0 and C18:0 species, stabilize ordered lipid domains when combined with diacylglycerol [16]. However, short-chain ceramides and those containing unsaturated acyl chains destabilize lipid domains, melting at lower temperatures than control systems [17].

Small-angle neutron scattering studies demonstrate that ceramide-diacylglycerol interactions significantly influence domain formation kinetics [16]. The replacement of saturated phospholipids with either ceramide or diacylglycerol species results in domain persistence to higher temperatures, while unsaturated variants promote domain destabilization [17]. These interactions have profound implications for cellular membrane function through modification of local membrane environments [16].

Bilayer Destabilization and Vesicle Fusion

1,2-Dioleoyl-rac-glycerol demonstrates potent bilayer destabilizing properties that directly correlate with enhanced membrane fusion activity [18] [19]. Using reconstituted calcium ATPase vesicles as model systems, the presence of 1,2-dioleoyl-rac-glycerol introduces pronounced enhancement in calcium transport function while simultaneously destabilizing lipid bilayers to a greater extent than saturated diacylglycerol analogs [18].

The membrane fusion promoting effects result from the compound's ability to facilitate membrane curvature changes necessary for fusion pore formation [19]. Studies utilizing nuclear envelope assembly as a fusion model demonstrate that membranes enriched in phosphatidylinositol and capable of generating diacylglycerol species initiate and regulate membrane fusion processes [19]. The localized production of diacylglycerol enables spatial control of fusion initiation through phospholipase C activation and guanosine triphosphate hydrolysis [19].

Ultrastructural evidence from cryo-electron microscopy observations reveals distinct stages of vesicle fusion induced by diacylglycerol accumulation [10]. The compound enhances enzyme-induced vesicle aggregation and fusion while modifying bilayer chemical composition [10]. These effects are explained by increased bilayer fluidity and decreased lateral lipid separation, resulting in enhanced substrate accessibility to fusion-promoting enzymes [10].

Annexin A7-mediated membrane fusion demonstrates concentration-dependent enhancement in the presence of 1,2-dioleoyl-rac-glycerol [20]. The fusion activity reaches maximum levels at 60 micromolar diacylglycerol concentrations before declining at higher concentrations [20]. The presence of lamellar bodies further enhances fusion activity, likely due to rapid diacylglycerol incorporation into existing membrane structures [20].

Hydrocarbon Chain Packing and Acyl Chain Effects

The specific structural features of the oleic acid chains in 1,2-dioleoyl-rac-glycerol profoundly influence its membrane packing characteristics and functional properties [11] [9]. The presence of cis-9 double bonds in both acyl chains determines a loose, less energetically favorable packing arrangement compared to saturated diacylglycerol analogs [11]. This structural configuration promotes distinct packing arrangements in simulated monolayers, differing significantly from the regular hybrid subcells observed with saturated or highly polyunsaturated species [11].

Molecular dynamics simulations of 1,2-dioleoyl-rac-glycerol systems reveal that acyl chain unsaturation significantly affects the compound's interaction with membrane proteins [21]. Highly unsaturated diacylglycerol species bind more tightly to C1 domains compared to saturated analogs, while simultaneously dissociating from membranes more rapidly [21]. This kinetic behavior explains why unsaturated lipids participate actively in cellular signaling pathways while saturated lipids primarily function as structural components [21].

The rearrangement dynamics of diacylglycerol molecules in lipid phases represents a slow process requiring nanosecond timescales for equilibrium achievement [22]. The presence of aqueous interfaces induces layering of lipid molecules, with overall properties including density and hydrogen bonding patterns converging at different temperatures [22]. These structural properties directly influence the compound's ability to modulate membrane curvature and fusion processes [22].

Comparative analysis of acyl chain effects demonstrates that chain length and degree of unsaturation significantly influence spontaneous curvature parameters [9]. While 1,2-dioleoyl-rac-glycerol exhibits a spontaneous radius of curvature of -10.1 Å, shorter saturated analogs such as dicaprylglycerol display values of -13.3 Å [9]. These differences in curvature stress directly correlate with the compounds' abilities to promote hexagonal phase formation and membrane destabilization [9].

Data Tables

Table 1: Physical and Chemical Properties of 1,2-Dioleoyl-rac-glycerol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₉H₇₂O₅ | [1] |

| Molecular Weight (g/mol) | 620.99 | [1] [2] |

| Chemical Abstract Service Number | 2442-61-7 | [1] [2] |

| Density (g/cm³) | 0.9218 | [1] |

| Boiling Point (°C) | 670.8 ± 35.0 (Predicted) | [1] |

| Flash Point (°C) | 17 | [1] |

| Storage Temperature (°C) | -20 | [1] |

| Solubility in Dimethylformamide (mg/ml) | 10 | [23] |

| Solubility in Ethanol (mg/ml) | 10 | [23] |

| Predicted pKa | 13.69 ± 0.10 | [1] |

| Physical Form | Colorless oil or waxy solid | [1] |

| Stability Characteristics | Light sensitive, Volatile | [1] |

Table 2: Membrane Dynamics Parameters for Different Diacylglycerols

| Diacylglycerol Type | Chain Length | Flip-Flop Half-Time | Spontaneous Curvature (Å) | Membrane Destabilization | Reference |

|---|---|---|---|---|---|

| 1,2-Dioleoyl-rac-glycerol | C18:1 | Fast (minutes) | -10.1 | High | [4] [7] [9] |

| 1,2-Dilauroyl-sn-glycerol | C12:0 | ~10 ms | Not reported | Moderate | [5] |

| 1,2-Dicaprylglycerol (C10) | C10:0 | Not reported | -13.3 | Lower | [9] |

| 1,2-Dipalmitoyl-rac-glycerol | C16:0 | Not reported | Not reported | Low | [18] |

| 1,2-Distearoyl-rac-glycerol | C18:0 | Not reported | Not reported | Very Low |

Table 3: Effects of 1,2-Dioleoyl-rac-glycerol on Membrane Properties

| Membrane Property | Effect of 1,2-Dioleoyl-rac-glycerol | Concentration Range (mol%) | Reference |

|---|---|---|---|

| Bilayer Fluidity | Increased | 1-30 | [7] [12] [9] |

| Membrane Curvature | Promotes negative curvature | 5-30 | [7] [12] [8] |

| Phase Transition Temperature | Decreased | 10-25 | [9] |

| Membrane Thickness | Slightly decreased | 5-20 | [25] |

| Lateral Phase Separation | Abolished | 10-25 | [10] |

| Vesicle Fusion Rate | Enhanced | 5-15 | [19] [26] |

| Calcium ATPase Activity | Pronounced enhancement | 2-10 | [18] |

| Membrane Permeability | Increased | 1-20 | [27] |

Table 4: Interactions of 1,2-Dioleoyl-rac-glycerol with Other Membrane Lipids

| Lipid Partner | Interaction Type | Functional Outcome | Reference |

|---|---|---|---|

| Cholesterol | Cooperative membrane stiffening | Increased membrane rigidity | [13] [14] |

| Phosphatidylcholine | Enhanced fluidity promotion | Bilayer destabilization | [9] [3] |

| Phosphatidylethanolamine | Negative curvature synergy | Hexagonal phase promotion | [7] [8] |

| Ceramide (C16:0) | Domain stabilization | Ordered domain persistence | [16] [17] |

| Ceramide (C18:0) | Gel phase formation | Rigid domain formation | [16] [17] |

| Sphingomyelin | Flip-flop regulation | Reduced transmembrane movement | [4] |

| Phosphatidylserine | Electrostatic interaction | Enhanced membrane binding | [28] |

| Cardiolipin | Mitochondrial dynamics | Facilitated fusion/fission | [29] |

Table 5: Acyl Chain Effects on Membrane Organization and Properties

| Acyl Chain Configuration | Packing Arrangement | Membrane Effect | Domain Formation | Reference |

|---|---|---|---|---|

| 18:1 (cis-9) - Oleic acid | Loose, less favorable | High fluidity, destabilization | Promotes mixing | [11] [9] [3] |

| 18:0 - Stearic acid | Regular (HS1 subcell) | Lower fluidity, stabilization | Stable domains | [11] [9] |

| 16:0 - Palmitic acid | Intermediate packing | Moderate fluidity | Mixed domains | [11] [9] |

| 12:0 - Lauric acid | Tight packing | Low fluidity | Stable domains | [22] |

| 22:6 - Docosahexaenoic acid | Regular (HS2 subcell) | Very high fluidity | Heterogeneous domains | [11] |

| 20:4 - Arachidonic acid | Regular (HS2 subcell) | High fluidity | Heterogeneous domains | [11] |

1,2-Dioleoyl-rac-glycerol functions as a potent activator of protein kinase C through direct binding to conserved C1 domains present in conventional and novel protein kinase C isoforms [1] [2]. The activation mechanism involves a sophisticated membrane translocation process where the compound facilitates the targeting of protein kinase C to membrane surfaces containing phosphatidylserine [1] [3].

The binding affinity of 1,2-dioleoyl-rac-glycerol varies significantly among different protein kinase C isoforms. Conventional protein kinase C isoforms, including protein kinase C alpha, protein kinase C beta, and protein kinase C gamma, demonstrate calcium-dependent activation patterns [4] [5]. Protein kinase C alpha exhibits strong activation by diacylglycerol species, with maximum activity occurring at 30 molar percent 1,2-dioleoyl-rac-glycerol concentration [3] [5]. The activation mechanism involves a three-point attachment model where 1,2-dioleoyl-rac-glycerol binds to the surface-bound protein kinase C-phosphatidylserine-calcium complex [6] [7].

Novel protein kinase C isoforms demonstrate distinct activation characteristics compared to conventional isoforms. Protein kinase C delta and protein kinase C epsilon show moderate activation by diacylglycerol, with protein kinase C delta exhibiting preferential binding through its C1A domain [8] [9]. The C1A domain of protein kinase C delta demonstrates high affinity for diacylglycerol, while the C1B domain shows greater affinity for phorbol esters [8]. This differential binding pattern creates isoform-specific responses to 1,2-dioleoyl-rac-glycerol stimulation.

Research has demonstrated that protein kinase C epsilon utilizes both C1A and C1B domains for diacylglycerol-induced membrane binding and activation [9]. Unlike protein kinase C delta, the C1 domains of protein kinase C epsilon are not conformationally restricted and remain readily accessible for diacylglycerol binding [9]. This structural flexibility allows protein kinase C epsilon to translocate more rapidly than protein kinase C delta in response to diacylglycerol stimulation [9].

The membrane targeting specificity of protein kinase C isoforms varies considerably. Protein kinase C delta preferentially translocates to plasma membranes due to its phosphatidylserine specificity, while protein kinase C epsilon shows broader membrane targeting, including both plasma membrane and nuclear membrane localization [9]. This differential subcellular localization pattern reflects the unique membrane-binding properties of individual C1 domains.

Calcium-controlled competitive diacylglycerol binding represents a critical regulatory mechanism for protein kinase C activation. Studies have shown that calcium-induced membrane association of conventional protein kinase C accelerates diacylglycerol binding and prevents translocation of novel protein kinase C isoforms [10]. This competitive binding mechanism allows cells to fine-tune protein kinase C responses based on calcium availability and diacylglycerol concentrations.

Diacylglycerol Kinase and Phosphatidic Acid Regulation

Diacylglycerol kinases constitute a family of ten mammalian isozymes that phosphorylate 1,2-dioleoyl-rac-glycerol to generate phosphatidic acid, serving dual functions as signal terminators and lipid second messenger generators [11] [12]. Each diacylglycerol kinase isoform exhibits unique structural features, tissue distribution patterns, and substrate specificities that determine their physiological roles [11] [13].

Diacylglycerol kinase epsilon represents the most structurally distinct isoform, characterized by its substrate specificity for arachidonoyl-containing diacylglycerol species [14] [15]. Unlike other diacylglycerol kinase isoforms that phosphorylate diverse diacylglycerol species, diacylglycerol kinase epsilon demonstrates preferential activity toward 1-stearoyl-2-arachidonoyl-diacylglycerol [14] [15]. This substrate specificity positions diacylglycerol kinase epsilon as a critical enzyme in the phosphatidylinositol cycle, where it catalyzes the first step in phosphatidylinositol resynthesis [14] [16].

The substrate preference of diacylglycerol kinase epsilon shows less dependence on the acyl chain at the sn-1 position compared to the sn-2 position [15]. Research has demonstrated that diacylglycerol kinase epsilon exhibits similar substrate preference for 1-stearoyl-2-arachidonoyl-diacylglycerol and 1,2-diarachidonoyl-diacylglycerol, suggesting flexibility in sn-1 acyl chain recognition [15]. However, the enzyme shows strict specificity for arachidonoyl or linoleoyl acyl chains at the sn-2 position [14].

Diacylglycerol kinase alpha and diacylglycerol kinase zeta represent the predominant isoforms in lymphoid tissues, where they regulate T cell receptor signaling through diacylglycerol metabolism [17] [18]. These isoforms demonstrate overlapping yet distinct functions in controlling the diacylglycerol-Ras guanyl-releasing protein 1-Ras signaling pathway [18]. Diacylglycerol kinase zeta serves as the major diacylglycerol regulatory enzyme at T cell receptor complexes, exhibiting rapid and sustained membrane translocation following antigen-presenting cell encounter [18].

The phosphatidic acid products generated by different diacylglycerol kinase isoforms possess distinct biological functions. Phosphatidic acid produced by diacylglycerol kinase epsilon is enriched in polyunsaturated fatty acids and participates in the phosphatidylinositol cycle [11]. Conversely, phosphatidic acid generated by diacylglycerol kinase alpha is necessary for S phase progression in stimulated T lymphocytes [11]. Diacylglycerol kinase zeta-derived phosphatidic acid initiates actin rearrangement cascades [11].

Recent research has revealed that diacylglycerol kinase isoforms, except diacylglycerol kinase epsilon, phosphorylate diverse diacylglycerol species not derived from phosphatidylinositol turnover [11] [13]. This finding challenges the traditional view that all diacylglycerol kinase isoforms primarily utilize diacylglycerol species from phosphatidylinositol metabolism [11]. The discovery of phosphatidylinositol turnover-independent diacylglycerol supply pathways suggests more complex regulatory networks than previously recognized [13].

The regulation of diacylglycerol kinase activity involves multiple mechanisms including subcellular localization, protein-protein interactions, and post-translational modifications [19] [20]. Diacylglycerol kinases localize to various cellular compartments including plasma membrane, nucleus, and cytoskeleton, with translocation occurring in response to agonist stimulation [21]. This spatial regulation allows precise control of diacylglycerol and phosphatidic acid levels in specific cellular microenvironments [20].

Diacylglycerol Lipase and Endocannabinoid Biosynthesis

Diacylglycerol lipases alpha and beta represent the primary enzymes responsible for converting 1,2-dioleoyl-rac-glycerol and related arachidonoyl-containing diacylglycerols into 2-arachidonoylglycerol, the most abundant endocannabinoid in biological tissues [22] [23]. These enzymes catalyze the hydrolysis of diacylglycerol substrates to generate the monoacylglycerol 2-arachidonoylglycerol, which serves as the predominant ligand for cannabinoid receptors CB1 and CB2 [22] [24].

Diacylglycerol lipase alpha exhibits concentrated expression in dendritic spines throughout the hippocampal formation, where it localizes to a wide perisynaptic annulus around postsynaptic density structures [25]. This precise anatomical positioning enables diacylglycerol lipase alpha to respond to postsynaptic diacylglycerol production and generate 2-arachidonoylglycerol for retrograde synaptic signaling [25]. The enzyme shows preferential activity toward arachidonoyl-containing diacylglycerol substrates, reflecting the fatty acid composition requirements for effective endocannabinoid signaling [22] [23].

The substrate specificity of diacylglycerol lipases demonstrates selectivity for specific diacylglycerol molecular species. Research using pharmacological inhibitors has revealed that different pools of diacylglycerol lipase alpha exist, with functionally and potentially physically distinct characteristics [26]. These enzyme pools respond differentially to calcium-dependent versus G-protein coupled receptor-mediated stimulation, suggesting specialized roles in endocannabinoid biosynthesis [26].

Diacylglycerol lipase beta contributes to endocannabinoid production in peripheral tissues and immune cells, where it regulates inflammatory responses and pain modulation [27] [28]. Recent studies have identified diacylglycerol lipase beta as a principal regulator of AMP-activated protein kinase activation in macrophages, linking endocannabinoid biosynthesis to cellular bioenergetic control [28]. Disruption of diacylglycerol lipase beta enhances membrane liver kinase B1 activity and subsequent AMP-activated protein kinase activation, demonstrating cross-talk between endocannabinoid synthesis and energy sensing pathways [28].

The endocannabinoid system regulated by diacylglycerol lipases extends beyond cannabinoid receptor signaling to encompass arachidonic acid metabolism and prostaglandin production [22] [23]. 2-Arachidonoylglycerol serves as a precursor for arachidonic acid through enzymatic hydrolysis by monoacylglycerol lipase [22]. This pathway maintains arachidonic acid levels in brain and other organs while driving cyclooxygenase-dependent inflammatory prostaglandin generation [22] [23].

The regulation of diacylglycerol lipase activity involves multiple post-translational mechanisms. Homology modeling studies and proteomic analyses have identified phosphorylation and palmitoylation as key regulatory modifications [22] [23]. A regulatory loop with highly conserved signature motifs has been identified, suggesting common regulatory mechanisms across diacylglycerol lipase isoforms [22]. These regulatory mechanisms allow fine-tuned control of endocannabinoid production in response to physiological stimuli.

Acute pharmacological inhibition of diacylglycerol lipases produces rapid and profound reorganization of brain lipid signaling networks [29]. Within two hours of diacylglycerol lipase blockade, significant elevations in diacylglycerols occur alongside reductions in endocannabinoids and eicosanoids [29]. This interconnected lipid network demonstrates the central role of diacylglycerol lipases in orchestrating multiple signaling pathways beyond endocannabinoid production [29].

Metabolic Interconversion and Signaling Cross-Talk

The metabolic fate of 1,2-dioleoyl-rac-glycerol involves complex interconnected pathways that demonstrate extensive signaling cross-talk between lipid metabolism and cellular signaling networks [30] [31]. These pathways include conversion to phosphatidic acid through diacylglycerol kinases, incorporation into triglycerides via diacylglycerol acyltransferases, and utilization in phospholipid synthesis through various transferase enzymes [32] [31].

Research utilizing NIH 3T3 fibroblasts has demonstrated that 1,2-dioleoyl-rac-glycerol undergoes rapid conversion predominantly to phosphatidylcholine and triacylglycerol, with lesser amounts converted to monoacylglycerol, fatty acids, phosphatidic acid, and phosphatidylinositol [33]. The compound is largely utilized as an intact molecule rather than being broken down to fatty acids and subsequently incorporated into cellular lipids [33]. This metabolic pattern reflects the central role of diacylglycerol as a branch point in lipid metabolism.

The synthesis of triacylglycerols from 1,2-dioleoyl-rac-glycerol occurs through diacylglycerol acyltransferase enzymes, which catalyze the final step of triglyceride biosynthesis [31]. Two mammalian diacylglycerol acyltransferase isoforms, diacylglycerol acyltransferase 1 and diacylglycerol acyltransferase 2, exhibit distinct subcellular localizations and enzymatic preferences [31]. Diacylglycerol acyltransferase 1 localizes strictly to endoplasmic reticulum membranes and demonstrates broad acyltransferase activity, while diacylglycerol acyltransferase 2 shows more restricted substrate specificity [31].

The conversion of 1,2-dioleoyl-rac-glycerol to phosphatidic acid through diacylglycerol kinase activity creates a critical regulatory node that influences multiple downstream signaling pathways [34]. Phosphatidic acid functions as a signaling lipid that activates diverse enzymes including mechanistic target of rapamycin, sphingosine kinase, and phosphatidylinositol-4-phosphate 5-kinase [34]. This dual role of diacylglycerol kinases in terminating diacylglycerol signaling while generating phosphatidic acid signals positions these enzymes at unique metabolic nexuses [34].

Metabolic interconversion patterns show tissue-specific variations that reflect distinct physiological requirements. In adipocytes, 1,2-dioleoyl-rac-glycerol conversion yields primarily triacylglycerol, supporting energy storage functions [32]. Conversely, in hepatoma cells, the compound generates multiple products including phosphatidylcholine and triacylglycerol, reflecting the liver's role in complex lipid metabolism [32]. These differential metabolic patterns highlight the importance of cellular context in determining diacylglycerol utilization.

The signaling cross-talk between diacylglycerol metabolism and energy homeostasis involves multiple regulatory pathways. Diacylglycerol kinase epsilon deficiency promotes adipose tissue remodeling and alters expression of lipid metabolizing enzymes including adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol acyltransferase [30]. This metabolic reprogramming demonstrates how specific diacylglycerol kinase isoforms link signaling and metabolic functions [30].

Recent research has revealed that diacylglycerol serves as a hub between energy metabolism and intracellular signaling by activating proteins containing diacylglycerol-responsive elements while simultaneously serving as an intermediate in triglyceride synthesis [30]. This dual functionality allows diacylglycerol to coordinate metabolic and signaling responses to physiological stimuli [30]. The subcellular localization of diacylglycerol kinase epsilon in the endoplasmic reticulum further supports its role in lipid energy homeostasis [30].

Organ crosstalk mechanisms involve diacylglycerol-mediated signaling pathways that modulate insulin signaling networks [35]. Perturbation of organ communication represents a hallmark of insulin resistance, emphasizing the importance of diacylglycerol signaling molecules in modulating insulin action [35]. These pathways demonstrate how local diacylglycerol metabolism can influence systemic metabolic homeostasis through inter-organ communication networks [35].

Isoform-Specific Enzyme Interactions

The isoform-specific interactions of 1,2-dioleoyl-rac-glycerol with various enzyme families demonstrate remarkable selectivity that underlies the compound's diverse physiological functions [36] [37]. These interactions involve precise molecular recognition mechanisms that determine binding affinity, activation kinetics, and subcellular targeting specificity across different enzyme isoforms [38] [39].

Protein kinase C isoforms exhibit distinct diacylglycerol binding characteristics that reflect their structural differences and physiological roles. Conventional protein kinase C isoforms demonstrate preferential activation by shorter and saturated fatty acid-containing diacylglycerol species, while novel protein kinase C isoforms show preference for longer and polyunsaturated fatty acid-containing diacylglycerol species [36] [37]. Protein kinase C alpha shows strong activation by diacylglycerol with less preference for highly polyunsaturated species, whereas protein kinase C theta exhibits the strongest activation overall with pronounced preference for polyunsaturated diacylglycerol species [36] [37].

The molecular basis of diacylglycerol binding affinity in C1 domains involves conformational dynamics and specific amino acid residues that modulate ligand recognition [38] [39]. The C1B domain of protein kinase C alpha contains critical residues including tyrosine-123 and glutamine-128 that determine binding geometry and affinity [38] [39]. Mutation of tyrosine-123 to tryptophan increases diacylglycerol binding affinity over 100-fold and substantially alters microsecond timescale conformational dynamics [39]. These findings demonstrate how single amino acid changes can dramatically alter enzyme-substrate interactions.

Diacylglycerol kinase isoforms show varying degrees of substrate selectivity that reflect their evolutionary specialization [40]. The ligand binding landscape of diacylglycerol kinases reveals unique ATP binding motifs distinct from protein kinases, with probe modifications occurring at both conserved and non-conserved lysine residues [40]. This binding pattern differs markedly from protein kinases, which are modified predominantly at conserved lysines [40]. The identification of multiple ligand binding sites, including C1 domains remote from ATP binding regions, suggests complex allosteric regulation mechanisms [40].

The structural determinants of isoform specificity involve multiple domains that coordinate substrate recognition and catalytic activity. Research using chemical proteomics has identified specific binding sites for diacylglycerol kinase alpha inhibitors that include both overlapping and distinct regions compared to ATP binding sites [40]. The C1 domain serves as a ligand binding site distinct from the ATP binding region, creating opportunities for selective inhibitor development [40]. Fragment-based approaches have identified core binding motifs that retain selectivity while reducing off-target activity [40].

Diacylglycerol lipase isoforms demonstrate substrate preferences that determine their roles in endocannabinoid biosynthesis pathways [26]. Different pools of diacylglycerol lipase alpha exhibit quantitatively different responses to pharmacological inhibitors, suggesting functional specialization [26]. These enzyme pools may arise from different subcellular localizations or protein-protein interactions that modulate substrate access and catalytic efficiency [26]. The existence of functionally distinct enzyme pools provides mechanisms for spatially and temporally controlled endocannabinoid production.

The competitive binding mechanisms between different diacylglycerol-binding proteins create regulatory networks that determine cellular responses to diacylglycerol signals [10]. Calcium-controlled competitive diacylglycerol binding between conventional and novel protein kinase C isoforms allows selective recruitment based on calcium availability [10]. At low calcium concentrations, novel protein kinase C epsilon shows preferential translocation, while calcium elevation recruits conventional protein kinase C alpha and displaces bound protein kinase C epsilon [10]. This competitive mechanism provides calcium-dependent switching between different signaling pathways.